1-cyclopentyl-7-hydroxy-4-(4-methylphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
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Overview
Description
1-CYCLOPENTYL-3-HYDROXY-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that combines cyclopentyl, hydroxy, and methylphenyl groups with a pyrazolo-thiazepine core
Preparation Methods
The synthesis of 1-CYCLOPENTYL-3-HYDROXY-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multiple steps:
Cyclization Reaction: The initial step involves the formation of the pyrazolo-thiazepine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the cyclopentyl, hydroxy, and methylphenyl groups. This is typically done through a series of substitution and addition reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.
Chemical Reactions Analysis
1-CYCLOPENTYL-3-HYDROXY-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The hydro
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-(4-methylphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C18H21N3O2S/c1-11-6-8-12(9-7-11)16-15-17(19-14(22)10-24-16)21(20-18(15)23)13-4-2-3-5-13/h6-9,13,16H,2-5,10H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
FDITWSSWIQMEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCC4 |
Origin of Product |
United States |
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